Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-
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Overview
Description
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with an ethoxy group and a carbonyl group, attached to a cyclopentanone ring with two methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ethoxylation: The indole ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Carbonylation: The ethoxyindole is then subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the carbonyl group at the 3-position.
Cyclopentanone Formation: The final step involves the formation of the cyclopentanone ring, which can be achieved through a cyclization reaction using a suitable cyclizing agent.
Industrial Production Methods
Industrial production of 2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1H-indole: A simpler compound with an ethoxy group on the indole ring.
2-(2-Ethynylphenyl)-1H-indole: Another indole derivative with an ethynyl group.
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one: A closely related compound with a similar structure.
Uniqueness
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is unique due to its combination of an ethoxy-substituted indole ring and a cyclopentanone ring with two methyl groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
61579-90-6 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2-ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C18H21NO3/c1-4-22-17-15(11-7-5-6-8-13(11)19-17)16(21)12-9-18(2,3)10-14(12)20/h5-8,12,19H,4,9-10H2,1-3H3 |
InChI Key |
FMQRWORYHSBWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2N1)C(=O)C3CC(CC3=O)(C)C |
Origin of Product |
United States |
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